![molecular formula C10H13ClN2O2 B3308598 3-amino-N-(5-chloro-2-methoxyphenyl)propanamide CAS No. 938515-86-7](/img/structure/B3308598.png)
3-amino-N-(5-chloro-2-methoxyphenyl)propanamide
Overview
Description
3-amino-N-(5-chloro-2-methoxyphenyl)propanamide is a chemical compound with the CAS Number: 938515-86-7 . It has a molecular weight of 228.68 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13ClN2O2/c1-15-9-3-2-7(11)6-8(9)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 228.68 . Most amides, including this one, are solids at room temperature and have high boiling points . Amides of six or fewer carbon atoms are soluble in water .Scientific Research Applications
Antioxidant and Anticancer Activity
Research has demonstrated the potential of derivatives related to 3-amino-N-(5-chloro-2-methoxyphenyl)propanamide in exhibiting antioxidant and anticancer activities. Novel derivatives have been synthesized, displaying significant antioxidant properties surpassing that of ascorbic acid. Furthermore, these compounds have been tested for anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some derivatives showing notable cytotoxicity against these cancer cells (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Another area of application is in the development of antibacterial and antifungal agents. Studies have synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, demonstrating significant antimicrobial activities. These compounds have shown to possess activities comparable to standard agents like Ampicillin and Fluconazole against various strains, highlighting their potential as antimicrobial agents (Helal et al., 2013).
Anticonvulsant Studies
The efficacy of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides as anticonvulsants has been investigated. These compounds have shown promising results in mice models for generalized seizures, offering a new avenue for anticonvulsant drug development (Idris et al., 2011).
Antimicrobial Properties
Research into arylsubstituted halogen(thiocyanato)amides has unveiled their antimicrobial properties. These compounds, containing 4-acetylphenyl fragments, have been tested for their antibacterial and antifungal activities, suggesting their utility in fighting microbial infections (Baranovskyi et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target information, it is difficult to predict the exact pathways this compound might affect .
Pharmacokinetics
The compound’s molecular weight (24811 g/mol) and polar surface area suggest it may have reasonable oral bioavailability .
Result of Action
The molecular and cellular effects of 3-amino-N-(5-chloro-2-methoxyphenyl)propanamide’s action are currently unknown due to the lack of specific target and pathway information .
properties
IUPAC Name |
3-amino-N-(5-chloro-2-methoxyphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-15-9-3-2-7(11)6-8(9)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNVEYJNXFEPNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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